3-Chloro-4-(2-ethoxyethoxy)phenylZinc bromide
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Overview
Description
3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group enhances its solubility and reactivity in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 3-chloro-4-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-chloro-4-(2-ethoxyethoxy)bromobenzene+Zn→3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous flow processes. Continuous flow chemistry is particularly advantageous as it allows for precise control over reaction conditions, improved safety, and scalability. The use of flow reactors enhances mass and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings. These reactions involve the formation of carbon-carbon bonds through the transmetalation of the organozinc reagent with a palladium or nickel catalyst.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium catalyst, such as Pd(PPh3)4, and a halide or pseudohalide partner.
Suzuki-Miyaura Coupling: Utilizes a palladium catalyst and a boronic acid or ester as the coupling partner.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide is widely used in scientific research for its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organozinc reagent.
Transmetalation: The organozinc moiety transfers to the palladium center, forming a palladium-aryl intermediate.
Reductive Elimination: The palladium-aryl intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 3-(Ethoxycarbonyl)phenylzinc iodide
- 4-(Ethoxycarbonyl)phenylzinc iodide
Uniqueness
3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide is unique due to the presence of the ethoxyethoxy group, which enhances its solubility and reactivity. This makes it particularly suitable for reactions in organic solvents and provides better control over reaction conditions compared to simpler organozinc reagents .
Properties
Molecular Formula |
C10H12BrClO2Zn |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-(2-ethoxyethoxy)benzene-5-ide |
InChI |
InChI=1S/C10H12ClO2.BrH.Zn/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;;/h4-6H,2,7-8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZODJYRGDQUJRDU-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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